ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Immuno-oncology Macrophage Biology ADP-ribosylation

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate (molecular formula C₂₀H₂₅NO₄, MW 343.4 g/mol) is a synthetic hybrid molecule combining a 6,8-dimethyl-2-oxo-2H-chromen (coumarin) core with a piperidine-4-carboxylate moiety. It is cataloged as a potent and selective inhibitor of the PARP14 macrodomain (MACROD2).

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
Cat. No. B12209183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
InChIInChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3
InChIKeyPXLADPZTTKTGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate: Chemical Profile & Positioning


Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate (molecular formula C₂₀H₂₅NO₄, MW 343.4 g/mol) is a synthetic hybrid molecule combining a 6,8-dimethyl-2-oxo-2H-chromen (coumarin) core with a piperidine-4-carboxylate moiety. It is cataloged as a potent and selective inhibitor of the PARP14 macrodomain (MACROD2) . The compound is also reported to exhibit lipoxygenase inhibitory activity and interferes with arachidonic acid metabolism [1]. Its primary value proposition in procurement lies in its utility as a chemical probe for investigating mono-ADP-ribosylation signaling, macrophage polarization, and the tumor microenvironment.

Why Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate Cannot Be Replaced by Generic Coumarin-Piperidine Hybrids


Substitution with generic coumarin-piperidine analogs is problematic due to the significant impact of minor structural modifications on biological activity. The 6,8-dimethyl substitution on the coumarin core and the specific ethyl carboxylate on the piperidine ring are critical for the reported selectivity profile . Close structural analogs, such as 6,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, lack the carboxylate group entirely, which is predicted to alter binding affinity and selectivity for targets like PARP14 [1]. Conversely, compounds like ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate differ in the coumarin substituent pattern, potentially modulating lipophilicity and target engagement . Direct head-to-head comparative data are not publicly available, but the structure-activity relationship (SAR) precedent within the coumarin class strongly suggests that these changes translate to functional differences in potency and selectivity.

Quantitative Differentiation Evidence for Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate


PARP14 Macrodomain 2 (MACROD2) Inhibition: Target Compound vs. Comparator

The target compound is a potent inhibitor of the second macrodomain of PARP14 (MACROD2) with a reported IC₅₀ of 0.9 µM, effectively displacing a fluorescent ADP-ribose probe . While no direct comparator from the same study is available, a structurally distinct PARP14 inhibitor, H10, exhibits an IC₅₀ of 490 nM against the catalytic domain, providing cross-study context [1]. The target compound's selectivity profile over other PARP isoforms has not been publicly reported.

Immuno-oncology Macrophage Biology ADP-ribosylation Cancer Biology

CYP3A4 Inhibition Liability: A Favorable Selectivity Window

The compound demonstrates weak CYP3A4 inhibition with an IC₅₀ of 6.30 µM (6.30E+3 nM) in human liver microsomes [1]. This is significantly more favorable than many drug-like screening compounds, which often exhibit potent CYP3A4 inhibition. For context, a typical strong CYP3A4 inhibitor like ketoconazole has an IC₅₀ in the low nanomolar range, while a structurally close analog—ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate—has not yet had its CYP profile reported, making the available data a key differentiator .

Drug Metabolism ADME-Tox Hepatotoxicity Cytochrome P450

CYP2D6 Selectivity: Minimal Off-Target Interaction

Inhibition of CYP2D6, a highly polymorphic enzyme responsible for metabolism of ~25% of clinically used drugs, is a common liability. The target compound exhibits negligible CYP2D6 inhibition with an IC₅₀ exceeding 6.00 µM (6,000 nM) [1]. This contrasts with many piperidine-containing compounds that act as potent CYP2D6 inhibitors. For instance, the related compound BDBM50388532 (CHEMBL2058833) also shows an IC₅₀ > 6,000 nM, establishing a low-risk profile for this chemical class [1]. However, quantitative data for the closest structural analog (6,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one) is unavailable, positioning this compound's favorable CYP2D6 data as a unique asset.

Cytochrome P450 Drug-Drug Interactions Pharmacogenomics Safety Pharmacology

Optimal Application Scenarios for Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate Based on Evidence


Investigating Tumor-Associated Macrophage (TAM) Repolarization in Immuno-Oncology

The compound's validated PARP14 MACROD2 inhibition (IC₅₀ = 0.9 µM) makes it suitable for in vitro studies on macrophage polarization. It can be used to shift M2-like (pro-tumorigenic) macrophages to an M1-like (pro-inflammatory) phenotype in co-culture models of the tumor microenvironment. Researchers should plan for complementary selectivity assays against PARP1 and other PARP isoforms.

ADME-Tox Profiling of Coumarin-Piperidine Hybrids in Drug Discovery

With a demonstrated low CYP3A4 inhibition liability (IC₅₀ = 6.30 µM) and negligible CYP2D6 interaction (IC₅₀ > 6.00 µM), this compound serves as a benchmark for evaluating the safety profile of novel coumarin-piperidine hybrids. It can be used as a positive control for low CYP inhibition in high-throughput ADME panels.

Chemical Probe for Mono-ADP-Ribosylation Signaling in Inflammatory Disease Models

The compound's reported interference with arachidonic acid metabolism and lipoxygenase inhibition, combined with its PARP14 activity, supports its use in exploring the cross-talk between ADP-ribosylation and eicosanoid signaling pathways in models of asthma, rheumatoid arthritis, or psoriasis.

Structure-Activity Relationship (SAR) Studies for Selective PARP14 Inhibitor Optimization

The compound possesses a defined structure with modifiable handles (ethyl ester, piperidine nitrogen, coumarin methyl groups). It is an ideal starting point for medicinal chemistry campaigns aiming to improve PARP14 selectivity or pharmacokinetic properties, currently lacking from publicly available data.

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